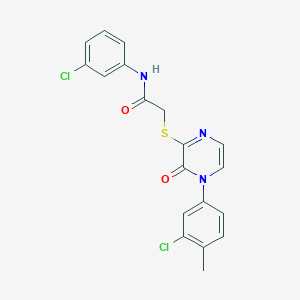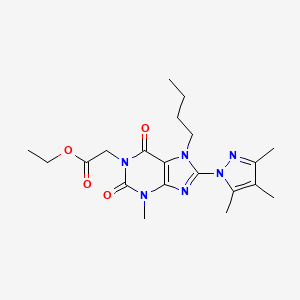![molecular formula C7H14ClNO B2678370 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride CAS No. 111556-21-9](/img/structure/B2678370.png)
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride” is an organic compound with the molecular formula C7H14ClNO . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride” includes a piperidine ring attached to an ethanone group . The InChI code for this compound is InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.65 g/mol . It appears as a powder and is typically stored at room temperature . The melting point is reported to be between 217-219°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Novel Compounds
A study by Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) demonstrated the synthesis of novel heterocyclic compounds containing tetrazoles and piperidine nuclei. These compounds were evaluated for their antimicrobial activity, suggesting potential as lead molecules in drug development Elavarasan, T., Bhakiaraj, D., & Gopalakrishnan, M. (2014).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, with one ligand featuring a piperidine structure. These complexes showed promise in protecting steel surfaces, opening avenues for applications in corrosion engineering Das, M., Biswas, A., Kundu, B. K., Mobin, S., Udayabhanu, G., & Mukhopadhyay, S. (2017).
Microwave-Assisted Synthesis
Merugu, Ramesh, and Sreenivasulu (2010) reported on the microwave-assisted synthesis of piperidine derivatives and their antibacterial activity. This method highlights the efficiency and potential of piperidine derivatives in the development of new antibacterial agents Merugu, R., Ramesh, D., & Sreenivasulu, B. (2010).
Building Blocks for Crown Ethers
Nawrozkij et al. (2014) developed a convenient method for synthesizing diastereomeric forms of 1-(piperidin-2-yl)ethan-1,2-diol, serving as valuable building blocks for functionalized crown ethers. This approach offers significant potential for the creation of specialized molecular structures Nawrozkij, M. B., Gorbunov, E. B., Babushkin, A. S., Ruchko, E. A., Rusinov, G., Charushin, V., & Novakov, I. (2014).
Green Corrosion Inhibitors
Belghiti et al. (2018) investigated piperine derivatives as green corrosion inhibitors on iron surfaces. Their study provided insights into the effectiveness of these compounds in protecting metal surfaces, contributing to the development of environmentally friendly corrosion inhibitors Belghiti, M. E., Echihi, S., Mahsoune, A., Karzazi, Y., Aboulmouhajir, A., Dafali, A., & Bahadur, I. (2018).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(2R)-piperidin-2-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)
![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)
![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2678296.png)

![1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678299.png)


![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)
